molecular formula C26H23Cl2NO3 B12459582 5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Cat. No.: B12459582
M. Wt: 468.4 g/mol
InChI Key: YDODKYZHBNYAIH-UHFFFAOYSA-N
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Description

5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and controlled reaction conditions to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Properties

Molecular Formula

C26H23Cl2NO3

Molecular Weight

468.4 g/mol

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C26H23Cl2NO3/c1-16(2)18-5-7-19(8-6-18)24(30)14-26(32)22-13-21(28)11-12-23(22)29(25(26)31)15-17-3-9-20(27)10-4-17/h3-13,16,32H,14-15H2,1-2H3

InChI Key

YDODKYZHBNYAIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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